2-Amino-3-phenylpropanehydrazide
Description
Properties
IUPAC Name |
2-amino-3-phenylpropanehydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c10-8(9(13)12-11)6-7-4-2-1-3-5-7/h1-5,8H,6,10-11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYBQLHLHAROJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312188, DTXSID50903037 | |
| Record name | 2-amino-3-phenylpropanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_3619 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50903037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52386-52-4 | |
| Record name | NSC251036 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-amino-3-phenylpropanehydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Photolabile Hydrazine Linker Design
The foundational approach involves immobilizing a hydrazine-functionalized photolabile linker on a solid support (e.g., resin). The linker, synthesized via alkylation of acetovanilone followed by nitration and chlorination, enables controlled release of hydrazides upon UV irradiation. Key structural components include:
Stepwise Synthesis Protocol
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Linker Immobilization : The photolabile linker is covalently bound to a functionalized resin (e.g., amino- or hydroxy-terminated).
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Hydrazide Assembly : Sequential coupling of protected amino acids (e.g., 3-phenylpropane derivatives) using SPPS (Solid-Phase Peptide Synthesis) protocols. Excess reagents ensure complete coupling, while N-terminal Boc/Fmoc groups prevent polymerization.
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Photolytic Cleavage : Irradiation (400 nm LED, 2 hours) in acetone/CH₃CN (1:4) releases the hydrazide as an acetone hydrazone. Deprotection in aqueous buffer yields 2-amino-3-phenylpropanehydrazide.
Table 1: Optimization Parameters for Solid-Phase Synthesis
Solution-Phase Acyl Hydrazide Formation
Direct Hydrazination of Carboxylic Acids
This method involves reacting 3-phenylpropanoic acid derivatives with hydrazine hydrate:
Challenges and Mitigation
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Side Reactions : Over-reduction or dimerization is minimized by low-temperature conditions.
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Purification : Chromatography on silica gel (eluent: CH₂Cl₂/MeOH 95:5) achieves >95% purity.
Reductive Amination Strategies
Adaptation from Pyridine Synthesis
While developed for 2-amino-3-hydroxypyridines, this method is adaptable by substituting furan-2-carboxylic acid derivatives with 3-phenylpropanoic acid precursors:
Table 2: Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Solid-Phase | 52 | 90 | Scalability, automated synthesis |
| Solution-Phase | 48 | 85 | Low equipment requirements |
| Reductive Amination | 45 | 80 | Broad substrate tolerance |
Mechanistic Insights and Reaction Pathways
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-phenylpropanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino and hydrazide groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include substituted hydrazides, amines, and oxides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-3-phenylpropanehydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Amino-3-phenylpropanehydrazide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes, leading to the suppression of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, reducing the production of prostaglandins and other inflammatory mediators .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Solubility: this compound is soluble in methanol and dichloromethane-methanol mixtures . Analogous compounds with hydrophobic groups (e.g., trimethylphenyl in ) exhibit lower aqueous solubility.
Biological Activity
2-Amino-3-phenylpropanehydrazide, a hydrazide compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its hydrazide functional group attached to a phenylpropane backbone. Its molecular formula is CHNO, and it features a chiral center, which contributes to its varied interactions with biological systems.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various microbial strains, including bacteria and fungi. Its mechanism involves disrupting the integrity of microbial cell walls and inhibiting essential enzymatic processes .
- Antitubercular Properties : In studies evaluating its efficacy against Mycobacterium tuberculosis, this compound exhibited minimum inhibitory concentrations (MICs) comparable to established antitubercular agents, indicating its potential as a therapeutic candidate .
- Enzyme Inhibition : The compound has been shown to form stable complexes with metal ions, which may inhibit enzyme activity crucial for cellular metabolism. This mechanism is particularly relevant in the context of cancer therapy, where enzyme inhibition can lead to reduced tumor growth .
The biological activity of this compound can be attributed to several mechanisms:
- Formation of Metal Complexes : The ability to chelate metal ions allows the compound to interfere with metalloenzyme functions, which are vital for various biochemical pathways.
- Interaction with Biological Macromolecules : The aromatic structure enables π-π stacking interactions with nucleic acids and proteins, influencing their function and stability.
- Disruption of Cell Membranes : By integrating into lipid bilayers, the compound can alter membrane permeability, leading to cell lysis in susceptible microorganisms.
Antimicrobial Efficacy
A study conducted on various derivatives of this compound revealed strong antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the hydrazide structure could enhance antimicrobial potency.
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| This compound | 25 | Staphylococcus aureus |
| This compound | 50 | Escherichia coli |
Antitubercular Activity
In a comparative study against Mycobacterium tuberculosis, this compound showed promising results:
| Compound | MIC (μg/mL) | Comparison Drug | Comparison MIC (μg/mL) |
|---|---|---|---|
| This compound | 20 | D-cycloserine | 20 |
This suggests that the compound could be a viable candidate for further development as an antitubercular agent .
Q & A
Q. What is the optimal synthetic route for 2-Amino-3-phenylpropanehydrazide, and how is yield maximized?
The compound is synthesized via hydrazinolysis of DL-phenylalanine methyl ester hydrochloride. Dissolve 10 mmol of the ester in methanol, add excess hydrazine hydrate (5 equivalents), and stir for 24 hours at room temperature. After solvent removal, purify via column chromatography (CH₂Cl₂/MeOH, 10:1) to obtain a 75% yield. Key factors include strict control of reaction time, solvent purity, and chromatography conditions to minimize byproducts .
Q. Which analytical methods are recommended for characterizing purity and structural integrity?
- HPLC with UV detection : Use a C18 column and mobile phase (e.g., acetonitrile/water with 0.1% TFA) to assess purity (>95% threshold).
- NMR spectroscopy : Confirm the hydrazide moiety via ¹H-NMR (δ 7.8–8.2 ppm for NH-NH₂ protons) and ¹³C-NMR for backbone carbons.
- Mass spectrometry (ESI-MS) : Validate molecular weight (C₉H₁₃N₃O, theoretical 179.11 g/mol) .
Q. What are the standard applications of this compound in biochemical studies?
It serves as a precursor for synthesizing Schiff base ligands (e.g., N'-(2-hydroxybenzylidene) derivatives) for metal coordination studies. It is also used to investigate semicarbazide-sensitive amine oxidase (SSAO) inhibition, which links to oxidative stress pathways in adipocytes and vascular cells .
Advanced Research Questions
Q. How does this compound inhibit SSAO, and what experimental models validate this activity?
The compound competitively inhibits SSAO by binding to the enzyme’s active site, preventing oxidation of substrates like methylamine. Validate using:
- In vitro assays : Monitor H₂O₂ production (a byproduct of SSAO activity) via horseradish peroxidase-coupled fluorometry.
- Cell-based models : Treat 3T3-L1 adipocytes with the compound and measure reductions in oxidative stress markers (e.g., lipid peroxidation) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?
- Standardize assay conditions : Control pH (7.4), temperature (37°C), and substrate concentrations (e.g., 0.1 mM benzylamine for SSAO).
- Cross-validate with orthogonal methods : Compare fluorometric assays with HPLC-based quantification of substrate depletion.
- Account for batch variability : Use NMR or LC-MS to verify compound integrity between syntheses .
Q. How can researchers design derivatives to enhance selectivity for SSAO over monoamine oxidases (MAOs)?
- Structural modifications : Introduce substituents at the phenyl ring (e.g., electron-withdrawing groups) to modulate electronic effects.
- Docking studies : Use computational tools (e.g., AutoDock Vina) to predict interactions with SSAO’s catalytic lysine residue.
- In vitro screening : Test derivatives against recombinant MAO-A/MAO-B to rule off-target effects .
Q. What are the implications of this compound’s anti-tumor potential, and how is this evaluated?
Preliminary studies suggest it reduces tumor-associated inflammation by suppressing CD11b⁺/Gr-1⁺ myeloid cell infiltration. Evaluate via:
- In vivo xenograft models : Monitor tumor volume and immune cell profiles in treated vs. control mice.
- Angiogenesis assays : Quantify microvessel density (CD31 staining) in tumor sections .
Methodological Resources
- Synthesis protocols : Refer to hydrazide preparation in .
- Analytical workflows : Adapt phenylhydrazine quantification methods from (e.g., phosphomolybdic acid colorimetry).
- Bioactivity validation : Use SSAO inhibition assays described in .
Note: Commercial or production-related queries (e.g., scaling synthesis) are excluded per scope requirements.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
